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Introduction
These application notes provide a comprehensive guide for utilizing patch clamp

electrophysiology to investigate the function and modulation of the G protein-coupled receptor

39 (GPR39). Initially referenced as CM-39, it is presumed the intended target is GPR39, a zinc-

sensing receptor implicated in a variety of physiological processes through its interaction with

multiple signaling cascades and modulation of ion channels and transporters.

GPR39 is a class A G protein-coupled receptor (GPCR) that is endogenously activated by zinc

ions (Zn²⁺)[1]. It is coupled to several G protein subtypes, including Gαq, Gαs, and Gα12/13,

leading to the activation of diverse downstream signaling pathways[2]. This promiscuous

coupling allows GPR39 to influence a wide range of cellular functions, including ion

homeostasis, making it a pertinent target for electrophysiological investigation using the patch

clamp technique.
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Compound Receptor EC50 Reference

TC-G 1008 Rat GPR39 0.4 nM [3][4][5][6][7]

TC-G 1008 Human GPR39 0.8 nM [3][4][5][6][7]

Zinc (Zn²⁺) GPR39
~22 µM (in COS-7

cells)
[2]

Reported Effects of GPR39 Activation on Ion Channels
and Transporters in Patch Clamp Studies

Ion
Channel/Trans
porter

Cell Type
Effect of
GPR39
Activation

Quantitative
Change

Reference

TMEM16A

(Calcium-

activated

Chloride

Channel)

Intestinal

Fibroblast-Like

Cells

Induction of large

chloride currents

and membrane

depolarization.

Peak current of

~1736 pA at +80

mV.

[8][9][10]

Glycine Receptor

(GlyR) α1
HEK293T cells

Potentiation of

whole-cell

currents evoked

by glycine.

Significant

increase in

current

amplitude.

[11]

K⁺/Cl⁻

Cotransporter 2

(KCC2)

Hippocampal

Neurons

Enhanced KCC2

activity and

surface

expression,

leading to a

hyperpolarizing

shift in the

GABA-A reversal

potential.

Not explicitly

quantified in

patch clamp

recordings but

inferred from

functional

assays.

[12][13][14][15]
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GPR39 Signaling Pathways
Activation of GPR39 by agonists such as zinc or TC-G 1008 initiates multiple downstream

signaling cascades through its interaction with different G proteins. The following diagram

illustrates the primary pathways.
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Caption: GPR39 signaling pathways.

General Experimental Workflow for Patch Clamp
Analysis of GPR39 Modulation
The following diagram outlines a typical workflow for investigating the effects of GPR39

activation on ion channel activity using the whole-cell patch clamp technique.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1669261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation
(Primary culture or cell line expressing GPR39 and target ion channel)

Patch Pipette Preparation
(Fill with appropriate internal solution)

Obtain Gigaohm Seal
(Cell-attached configuration)

Establish Whole-Cell Configuration

Record Baseline Activity
(Apply voltage or current clamp protocol)

Bath Apply GPR39 Agonist
(e.g., TC-G 1008 or Zinc)

Record Post-Agonist Activity

Washout and/or Apply Antagonist

Record Recovery/Blocked Activity

Data Analysis
(Compare current amplitude, frequency, kinetics, etc.)

Click to download full resolution via product page

Caption: Patch clamp experimental workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1669261?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recording of
GPR39-Mediated Modulation of TMEM16A Currents
This protocol is adapted from studies investigating the coupling of GPR39 to the calcium-

activated chloride channel TMEM16A in intestinal fibroblast-like cells[8][9][10].

1. Cell Preparation:

Culture primary intestinal fibroblast-like cells or a suitable cell line (e.g., HEK293) stably co-

expressing human GPR39 and TMEM16A.

Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the

experiment.

2. Solutions:

External Solution (HBSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM

HEPES, 10 mM Glucose; pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution: 145 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA; pH

adjusted to 7.3 with KOH.

GPR39 Agonist Stock: Prepare a 10 mM stock solution of TC-G 1008 in DMSO. Prepare a

100 mM stock solution of ZnCl₂ in sterile water.

3. Patch Clamp Recording:

Place a coverslip with cells in the recording chamber and perfuse with external solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when

filled with internal solution.

Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1

GΩ).
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Rupture the membrane patch with a brief pulse of suction to establish the whole-cell

configuration.

Clamp the cell membrane potential at a holding potential of -60 mV.

Apply a voltage ramp protocol from -100 mV to +100 mV over 200 ms to elicit TMEM16A

currents.

Record baseline currents for at least 3-5 minutes.

Bath apply the GPR39 agonist (e.g., 1-100 nM TC-G 1008 or 10-100 µM Zn²⁺). The EC₅₀ for

Zn²⁺ can vary by cell type[1].

Record currents in the presence of the agonist.

To confirm the involvement of TMEM16A, a specific antagonist such as CaCCinh-A01 can be

co-applied.

4. Data Analysis:

Measure the peak outward current amplitude at a specific depolarizing potential (e.g., +80

mV) before and after agonist application.

Construct current-voltage (I-V) relationship plots to observe any changes in the reversal

potential.

Perform statistical analysis to determine the significance of the agonist-induced effect.

Protocol 2: Whole-Cell Voltage Clamp Recording of
GPR39-Mediated Modulation of Glycine Receptors
This protocol is based on findings that GPR39 can potentiate glycine receptor (GlyR)

currents[11].

1. Cell Preparation:

Use HEK293T cells transiently or stably co-expressing the desired GlyR subunit (e.g., α1)

and GPR39.
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Plate cells on glass coverslips 24-48 hours prior to recording.

2. Solutions:

External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10

mM Glucose; pH 7.4.

Internal (Pipette) Solution: 140 mM CsCl, 4 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 4 mM

ATP-Mg; pH 7.2 with CsOH. (Using a cesium-based internal solution helps to block

potassium channels).

Agonist Stocks: Prepare a stock solution of Glycine (e.g., 100 mM in water). Prepare a stock

solution of TC-G 1008 (10 mM in DMSO).

3. Patch Clamp Recording:

Transfer a coverslip to the recording chamber and perfuse with external solution.

Use patch pipettes with a resistance of 3-5 MΩ.

Establish a whole-cell recording configuration as described in Protocol 1.

Hold the membrane potential at -60 mV.

Apply a brief puff of glycine (e.g., 100 µM) to the cell using a picospritzer to evoke a baseline

GlyR-mediated current.

After recording a stable baseline, pre-incubate the cell with a GPR39 agonist (e.g., 10 nM

TC-G 1008) by adding it to the perfusion solution for 2-5 minutes.

In the continued presence of the GPR39 agonist, re-apply the glycine puff and record the

potentiated current.

A washout period should be performed to observe the reversal of the effect.

4. Data Analysis:
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Measure the peak amplitude of the glycine-evoked currents before and after the application

of the GPR39 agonist.

Calculate the percentage of potentiation.

Analyze the kinetics of the current (e.g., activation and deactivation time constants) to see if

they are altered by GPR39 activation.

Concluding Remarks
The protocols and data presented here provide a framework for investigating the role of GPR39

in modulating ion channel function. Given the diverse signaling capabilities of GPR39, it is

crucial to consider the specific cellular context and the expression of downstream effectors

when designing and interpreting patch clamp experiments. The use of specific agonists like TC-

G 1008, in conjunction with genetic tools such as siRNA or knockout models, will be invaluable

in elucidating the precise mechanisms by which GPR39 influences cellular electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0047686
https://journals.plos.org/plosone/article/figures?id=10.1371/journal.pone.0047686
https://pdfs.semanticscholar.org/54db/04ae41999e5ed784e3634698cd940318d2ad.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10836721/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4490144/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4490144/
https://pubmed.ncbi.nlm.nih.gov/21900570/
https://pubmed.ncbi.nlm.nih.gov/21900570/
https://na01.alma.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_pubmedcentral_primary_oai_pubmedcentral_nih_gov_3227684&context=PC&vid=TR_INTEGRATION_INST:DEFAULT&lang=en&search_scope=MyInst_and_CI&adaptor=Primo%20Central&query=null%2C%2CBMC%2CAND&facet=citedby%2Cexact%2Ccdi_FETCH-LOGICAL-c541t-c15029c52bfa196ccfa023d1f9b624f2488c63c8f9dfba709893ee728a09f19e3&offset=0
https://www.jneurosci.org/content/31/36/12916
https://www.benchchem.com/product/b1669261#how-to-use-cm-39-in-patch-clamp-experiments
https://www.benchchem.com/product/b1669261#how-to-use-cm-39-in-patch-clamp-experiments
https://www.benchchem.com/product/b1669261#how-to-use-cm-39-in-patch-clamp-experiments
https://www.benchchem.com/product/b1669261#how-to-use-cm-39-in-patch-clamp-experiments
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1669261?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

